Isoliquiritigenin

Analytical Chemistry Chemical Stability Bioassay Reproducibility

Researchers studying steroid biosynthesis or neuroprotection face reproducibility failure when using substituted chalcones due to profound differences in target engagement and metabolic stability. Isoliquiritigenin (ISL) solves this as the validated chemical standard. - **Unmatched potency:** IC50 of 0.391 μM for 3β-HSD2 - 256-fold more potent than parent chalcone scaffold; ideal for Cushing's/PCOS models. - **Defined interconversion kinetics:** Quantify ISL and its isomer liquiritigenin (LTG) to ensure extract standardization and batch-to-batch consistency. - **Supply reliability:** ≥98% purity (HPLC), shipped ambient with stability data. Avoid experimental artifacts from dynamic isomerization.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 13745-20-5
Cat. No. B3419171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliquiritigenin
CAS13745-20-5
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
InChIKeyDXDRHHKMWQZJHT-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoliquiritigenin: Procurement Overview


Isoliquiritigenin (ISL) is a 2′-hydroxychalcone isolated primarily from licorice root (Glycyrrhiza species) [1]. As a member of the chalcone class, it is characterized by an open-chain flavonoid structure with hydroxylations at C-2′, -4, and -4′, existing predominantly as the trans (E) isomer [1]. ISL is a solid at room temperature, practically insoluble in water, and demonstrates pH-dependent stability, with aqueous solutions degrading within 24 hours due to oxidative polymerization [1]. Its chemical structure distinguishes it from its flavanone isomer, liquiritigenin (LTG), and other licorice chalcones like licochalcone A and B, leading to distinct biological activity profiles that are critical for research and procurement decisions [1].

Enzyme inhibition studies (3β-HSD, MAO) with chalcone-class probe
pH-dependent stability context; short aqueous half-life requires controlled handling
Chalcone-flavanone isomer discrimination critical for mechanism-of-action studies

Isoliquiritigenin: In-Class Substitution Risks


Simple in-class substitution of isoliquiritigenin with other licorice chalcones or its flavanone isomer, liquiritigenin, is scientifically invalid due to profound differences in target engagement, metabolic stability, and in situ chemical reactivity. Even within the same chemical class, structural variations yield distinct activity hierarchies; for instance, ISL demonstrates up to 256-fold greater inhibitory potency against 3β-hydroxysteroid dehydrogenase (3β-HSD) compared to the parent chalcone scaffold [1]. Critically, ISL and its isomer liquiritigenin interconvert dynamically under standard cell culture conditions, leading to mixtures with defined enantiomeric excess that confound precise mechanism-of-action studies [2]. Furthermore, pharmacokinetic data confirm that ISL and LTG exhibit differential intestinal permeability when administered as isolated compounds versus within a botanical matrix, demonstrating that their in vivo behavior is not interchangeable and is highly context-dependent [3]. These factors collectively dictate that substituting ISL with a structurally similar analog will not recapitulate its specific biological fingerprint, thereby jeopardizing experimental reproducibility and translational applicability.

Structural analog mismatch
Chalcone scaffold modifications may shift 3β-HSD inhibitory context; rank-order sensitivity within class
Dynamic isomerization with LTG
Spontaneous interconversion in culture media confounds pure isomer attribution; equilibrium may alter assay readout
Matrix-dependent permeability
Intestinal permeability differs between pure compound and botanical extract; PK profile not interchangeable

Isoliquiritigenin: Differentiation Evidence


Interconversion with Liquiritigenin in Bioassays

Isoliquiritigenin (ISL) and its flavanone isomer, liquiritigenin (LTG), undergo spontaneous isomerization and epimerization under standard cell culture conditions. This dynamic process results in a specific equilibrium mixture. In Dulbecco's modified eagle medium (DMEM) and Roswell Park Memorial Institute (RPMI) medium, both compounds convert to a mixture of ISL and R/S-LTG, yielding a consistent 19.6% R enantiomeric excess of liquiritigenin [1].

ISL-LTG interconversion
Head-to-head
Equilibrium yields 19.6% R enantiomeric excess of LTG
DMEM/RPMI, HPLC-DAD-ESI/APCI-MS
Informs bioassay design; dynamic residual complexity alters isomer composition
Media-dependent equilibrium
Analytical Chemistry Chemical Stability Bioassay Reproducibility

3β-HSD Inhibition vs. Chalcone Scaffold

In a direct comparative study of five licorice chalcones, isoliquiritigenin (ISL) emerged as the most potent inhibitor of both human 3β-HSD2 and rat 3β-HSD1. Against h3β-HSD2, ISL exhibited an IC50 of 0.391 μM, which is 1.26-fold more potent than licochalcone A (0.494 μM) and 256-fold more potent than the unsubstituted chalcone scaffold (IC50 = 100.3 μM) [1]. The inhibitory rank order against r3β-HSD1 followed a similar trend, with ISL (IC50 = 0.829 μM) showing 1.4-fold greater potency than licochalcone A (1.165 μM) [1].

3β-HSD2 inhibition
Head-to-head
ISL IC50 0.391 μM
Chalcone IC50 100.3 μM (256-fold)
Reported top rank in tested chalcone set for 3β-HSD inhibition context
Human 3β-HSD2 assay
Enzymology Endocrinology Structure-Activity Relationship

MAO-A/B Inhibition vs. Liquiritigenin

In a study using rat brain mitochondrial fractions, isoliquiritigenin (ISL) demonstrated significantly higher inhibitory activity against both MAO-A and MAO-B compared to its isomer, liquiritigenin (LTG). For MAO-A, the inhibition constant (Ki) for ISL was 14.3 μM, compared to 31.5 μM for LTG, indicating ISL is 2.2-fold more potent [1]. For MAO-B, the Ki values were 62.2 μM for ISL and 164.7 μM for LTG, a 2.6-fold difference in potency [1].

MAO-A inhibition Ki
Head-to-head
Ki 14.3 μM
vs LTG Ki 31.5 μM (2.2-fold)
Supports MAO-A inhibition pathway context; higher potency than isomer
Rat brain mitochondria
Neurochemistry Enzyme Inhibition Kinetics

Oral Bioavailability & First-Pass Metabolism

Pharmacokinetic analysis in rats reveals a critical dichotomy for isoliquiritigenin (ISL). While approximately 92.0% of an oral dose is absorbed from the gastrointestinal tract, the absolute bioavailability is only 11.8% [1]. This is primarily attributed to extensive first-pass metabolism in the small intestine and liver, with significant conversion to glucuronidated metabolites (M1 and M2) [1].

Oral bioavailability
Class-level
F = 11.8%
92% absorption, extensive first-pass metabolism
Informs first-pass metabolism study design; metabolite-driven efficacy context
Rat model, LC-MS/MS
Pharmacokinetics ADME Drug Metabolism

Intestinal Permeability: Extract vs. Pure Compound

The intestinal permeability of isoliquiritigenin (ISL) is highly context-dependent. When administered as part of a Glycyrrhizae Radix (GR) extract, the apparent permeability (Papp) of ISL increases by 4.8-fold compared to administration of the pure, isolated compound at an equivalent dose [1]. This effect is due to beneficial interactions and metabolic conversion from other constituents like isoliquiritin within the intestinal enterocytes [1].

Intestinal permeability
Head-to-head
GR extract Papp
4.8-fold increase vs pure ISL
Supports matrix-dependent exposure context; extract may enhance permeability
Rat intestinal perfusion, 0.2 mg/kg
Pharmacokinetics Intestinal Absorption Botanical Matrix Effects

Neuroprotection: Parent vs. Metabolite Butein

A comparative study of isoliquiritigenin (ISL) and six of its Phase I metabolites revealed that the metabolite butein (4) exhibited superior neuroprotective effects against glutamate-induced oxidative stress in HT22 hippocampal neuronal cells [1]. While ISL itself is protective, the study quantifies that its metabolite butein is more efficacious, suggesting ISL's in vivo neuroprotection may be mediated through this active metabolite [1].

Neuroprotection (metabolite)
Head-to-head
Butein (metabolite)
Higher response than ISL in HT22 glutamate model
Metabolite may drive neuroprotection assay response; parent acts as prodrug context
HT22 cells, 5 mM glutamate
Neuroscience Oxidative Stress Metabolite Activity

Isoliquiritigenin: Application Scenarios


3β-HSD2 Inhibition & Cushing's Syndrome Research

In studies focused on 3β-hydroxysteroid dehydrogenase 2 (3β-HSD2), isoliquiritigenin is the most potent chalcone inhibitor available, with an IC50 of 0.391 μM [1]. This makes it the preferred chemical probe for investigating the enzyme's role in corticosteroid and sex hormone biosynthesis, particularly in cellular or animal models of Cushing's syndrome or polycystic ovarian syndrome (PCOS), where 3β-HSD2 is a key therapeutic target [1].

MAO-A/B Inhibition: Neurochemistry & Behavior

Researchers investigating monoamine oxidase (MAO) inhibition for mood disorders or neurodegenerative disease should prioritize isoliquiritigenin over its isomer liquiritigenin. With a 2.2- to 2.6-fold higher potency for MAO-A and MAO-B inhibition (Ki values of 14.3 μM and 62.2 μM, respectively) [2], ISL allows for more robust target engagement at lower concentrations, making it a valuable tool for modulating serotonin and dopamine metabolism in vitro and in vivo.

First-Pass Metabolism & Prodrug Research

Given its unique ADME profile—92% oral absorption but only 11.8% absolute bioavailability due to extensive glucuronidation [3]—isoliquiritigenin serves as an ideal model compound for studying first-pass metabolism. It is particularly valuable in research aimed at developing formulation strategies to enhance bioavailability (e.g., nanoformulations, co-administration with UGT inhibitors) or in investigating the role of its active metabolites (e.g., butein) as the primary drivers of in vivo efficacy [4].

Standardization Marker for Licorice Extracts

Due to its well-characterized interconversion with liquiritigenin [5] and its distinct bioactivity profile [1][2], isoliquiritigenin is a critical marker for the standardization of licorice (Glycyrrhiza spp.) extracts. Quantifying ISL and its isomer LTG in raw materials and finished products is essential for ensuring batch-to-batch consistency in potency, particularly for extracts used in anti-inflammatory, chemopreventive, or endocrinological research [5].

Application
Selection Property
Validation Focus
3β-HSD enzyme inhibition studies
Chalcone-class inhibitory activity context
In vitro enzyme assay endpoints
Monoamine oxidase (MAO) inhibition studies
Isoform selectivity context (MAO-A/B)
Neurotransmitter metabolism pathway endpoints
First-pass metabolism / prodrug activation studies
Metabolic stability and glucuronidation profile
Pharmacokinetic and metabolite ID endpoints
Botanical extract standardization
Isomer-specific quantification
Batch-to-batch consistency and isomer ratio

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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